2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one is an organic compound with the molecular formula C14H20N2O and a CAS number of 93865-41-9. This compound is characterized by the presence of a piperidine ring and a methylphenyl group, which contribute to its unique chemical properties. It is primarily utilized as a building block in the synthesis of more complex organic molecules and has garnered attention for its potential biological applications in scientific research.
The synthesis of 2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one typically involves a reaction between 2-methylphenylamine and piperidin-1-yl ethanone. This reaction is conducted under controlled conditions, often utilizing a suitable solvent and catalyst to facilitate product formation.
The molecular structure of 2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one can be represented as follows:
The InChI key for this compound is AOPSDXDQRHULBO-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC(=CC=C1)NCC(=O)N2CCCCC2.
2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various amines.
The mechanism of action of 2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the application context and further research is needed to elucidate these mechanisms fully.
The compound is typically a solid at room temperature, characterized by its stability under standard laboratory conditions.
Key chemical properties include:
2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4